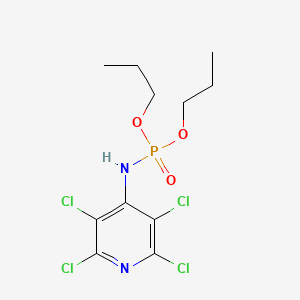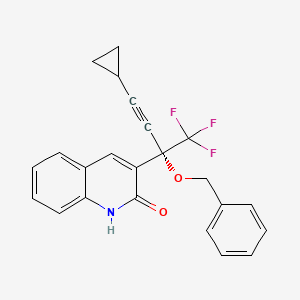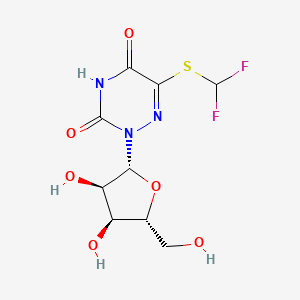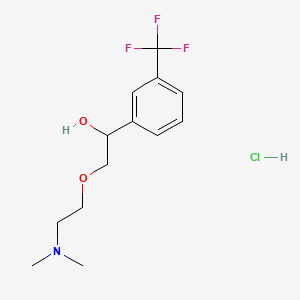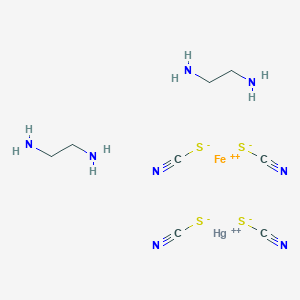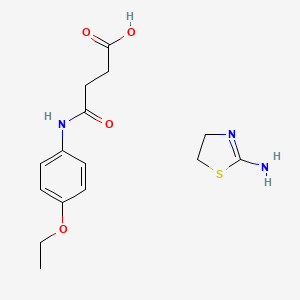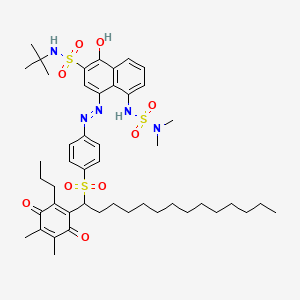
N-(tert-Butyl)-5-(((dimethylamino)sulphonyl)amino)-4-((4-((1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecyl)sulphonyl)phenyl)azo)-1-hydroxynaphthalene-2-sulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-5-(((dimethylamino)sulphonyl)amino)-4-((4-((1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecyl)sulphonyl)phenyl)azo)-1-hydroxynaphthalene-2-sulphonamide is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its intricate molecular architecture, which includes multiple functional groups such as sulphonamides, azo groups, and hydroxynaphthalene moieties. These structural elements contribute to its reactivity and versatility in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-5-(((dimethylamino)sulphonyl)amino)-4-((4-((1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecyl)sulphonyl)phenyl)azo)-1-hydroxynaphthalene-2-sulphonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene core, followed by the introduction of the sulphonamide and azo groups. Key steps include:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions, often involving halogenated naphthalene derivatives and nucleophilic aromatic substitution.
Introduction of the Sulphonamide Group: The sulphonamide group is introduced via sulphonylation reactions, typically using sulphonyl chlorides and amines under basic conditions.
Azo Coupling Reaction: The azo group is formed through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with an aromatic compound.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, optimization of reaction times and temperatures, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butyl)-5-(((dimethylamino)sulphonyl)amino)-4-((4-((1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecyl)sulphonyl)phenyl)azo)-1-hydroxynaphthalene-2-sulphonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine using reducing agents like sodium dithionite.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Sulphone Derivatives: Formed through oxidation reactions.
Amines: Formed through reduction of the azo group.
Substituted Aromatics: Formed through various substitution reactions.
Applications De Recherche Scientifique
N-(tert-Butyl)-5-(((dimethylamino)sulphonyl)amino)-4-((4-((1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecyl)sulphonyl)phenyl)azo)-1-hydroxynaphthalene-2-sulphonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biological probe, due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments, owing to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-5-(((dimethylamino)sulphonyl)amino)-4-((4-((1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecyl)sulphonyl)phenyl)azo)-1-hydroxynaphthalene-2-sulphonamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonamide and azo groups enable it to bind to proteins and enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(tert-Butyl)-5-(((dimethylamino)sulphonyl)amino)-4-((4-((1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecyl)sulphonyl)phenyl)azo)-1-hydroxynaphthalene-2-sulphonamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Propriétés
Numéro CAS |
84360-90-7 |
|---|---|
Formule moléculaire |
C47H67N5O9S3 |
Poids moléculaire |
942.3 g/mol |
Nom IUPAC |
N-tert-butyl-4-[[4-[1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecylsulfonyl]phenyl]diazenyl]-5-(dimethylsulfamoylamino)-1-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C47H67N5O9S3/c1-10-12-13-14-15-16-17-18-19-20-21-26-40(43-36(23-11-2)44(53)32(3)33(4)45(43)54)62(56,57)35-29-27-34(28-30-35)48-49-39-31-41(63(58,59)51-47(5,6)7)46(55)37-24-22-25-38(42(37)39)50-64(60,61)52(8)9/h22,24-25,27-31,40,50-51,55H,10-21,23,26H2,1-9H3 |
Clé InChI |
RGVSARPLXBIGQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C1=C(C(=O)C(=C(C1=O)C)C)CCC)S(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C4=C3C(=CC=C4)NS(=O)(=O)N(C)C)O)S(=O)(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




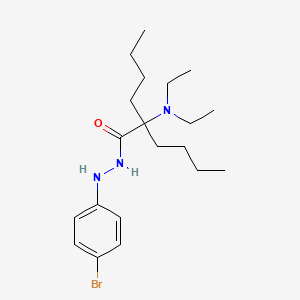
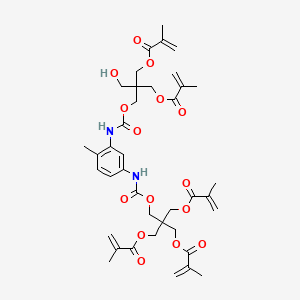
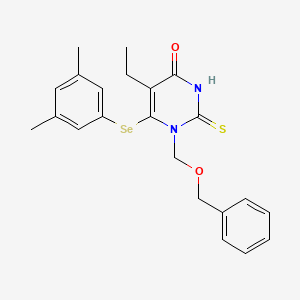
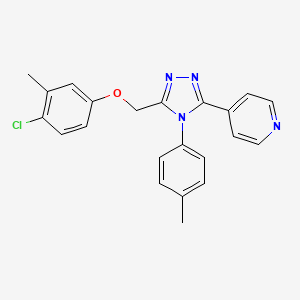
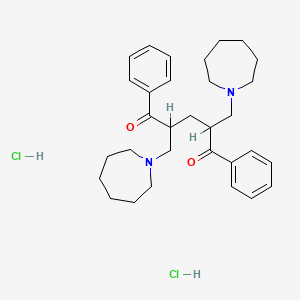
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
